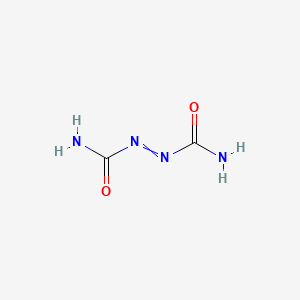

Azodicarbonamide

Overview

Description

Azodicarbonamide, also known as carbamoyliminourea, is a chemical compound with the molecular formula C₂H₄N₄O₂. It appears as a yellow to orange-red, odorless, crystalline powder. This compound is widely recognized for its use as a blowing agent in the production of foamed plastics and as a food additive, particularly in the baking industry as a flour bleaching agent and dough conditioner .

Scientific Research Applications

Azodicarbonamide has a wide range of applications in various fields:

Chemistry: Used as a blowing agent in the production of foamed plastics, synthetic leather, and other materials.

Biology: Studied for its potential genotoxicity and carcinogenicity in vitro.

Medicine: Investigated for its effects on respiratory symptoms and skin sensitization.

Industry: Utilized as a flour bleaching agent and dough conditioner in the baking industry

Mechanism of Action

Azodicarbonamide exerts its effects primarily through its thermal decomposition, which releases gases that create foam in plastics. As a food additive, it acts as an oxidizing agent, reacting with moist flour to improve dough properties . The exact molecular targets and pathways involved in its biological effects are still under investigation .

Safety and Hazards

Future Directions

Azodicarbonamide has been attracting more attention due to the health risks associated with its consumption . Therefore, the determination and monitoring of this compound in plastic products is necessary and crucial not only for the growth of this compound global market but also for the health of the public .

Biochemical Analysis

Biochemical Properties

Azodicarbonamide is used as a flour bleaching agent and a dough conditioner . It reacts with moist flour as an oxidizing agent . The main reaction product is biurea, which is stable during baking . Secondary reaction products include semicarbazide and ethyl carbamate .

Cellular Effects

This compound has been found to have effects on various types of cells. Some studies suggest that the chemical may have carcinogenic effects, resulting in tumors over time . Additionally, there have been cases of allergic reactions to foods containing this compound .

Molecular Mechanism

This compound is prepared in two steps via treatment of urea with hydrazine to form biurea, as described in this idealized equation: 2 O=C (NH2)2 + H2N−NH2 → H2N−C (=O)−NH−NH−C (=O)−NH2 + 2 NH3 . Oxidation with chlorine or chromic acid yields this compound: H2N−C (=O)−NH−NH−C (=O)−NH2 + Cl2 → H2N−C (=O)−N=N−C (=O)−NH2 + 2 HCl .

Preparation Methods

Synthetic Routes and Reaction Conditions: Azodicarbonamide is synthesized through a two-step process. Initially, urea reacts with hydrazine to form biurea:

2O=C(NH₂)₂+H₂N-NH₂→H₂N-C(=O)-NH-NH-C(=O)-NH₂+2NH₃

Subsequently, biurea undergoes oxidation with chlorine or chromic acid to yield this compound:

H₂N-C(=O)-NH-NH-C(=O)-NH₂+Cl₂→H₂N-C(=O)-N=N-C(=O)-NH₂+2HCl

Industrial Production Methods: Industrially, this compound is produced by the condensation reaction between hydrazine sulfate and urea under high temperature and pressure, followed by oxidation with sodium hypochlorite (NaOCl) .

Chemical Reactions Analysis

Types of Reactions: Azodicarbonamide undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various products, such as biurea and semicarbazide.

Thermal Decomposition: When heated, this compound decomposes to produce nitrogen, carbon monoxide, carbon dioxide, and ammonia gases.

Common Reagents and Conditions:

Oxidizing Agents: Chlorine, chromic acid, and sodium hypochlorite are commonly used oxidizing agents.

Thermal Conditions: Pure this compound generally reacts around 200°C, while modified this compound reacts at lower temperatures (around 170°C) due to the presence of additives.

Major Products:

Thermal Decomposition Products: Nitrogen, carbon monoxide, carbon dioxide, and ammonia gases.

Oxidation Products: Biurea and semicarbazide.

Comparison with Similar Compounds

Azodicarbonamide is often compared with other blowing agents and food additives. Some similar compounds include:

Hydrazine: Used in the synthesis of this compound and other chemicals.

Biurea: An intermediate in the synthesis of this compound.

Semicarbazide: A product of this compound oxidation.

Uniqueness: this compound is unique due to its dual role as both a blowing agent and a food additive. Its ability to decompose thermally and release gases makes it particularly valuable in the production of foamed plastics .

properties

IUPAC Name |

carbamoyliminourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4O2/c3-1(7)5-6-2(4)8/h(H2,3,7)(H2,4,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZUGNYVDXMRKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)N=NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024553 | |

| Record name | Azodicarbonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123-77-3 | |

| Record name | Azodicarbonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azodicarbonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

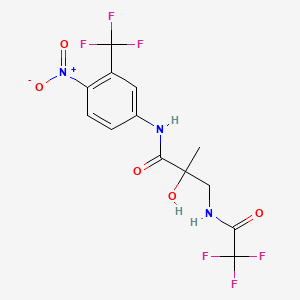

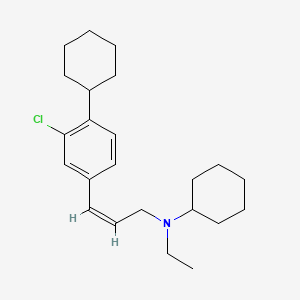

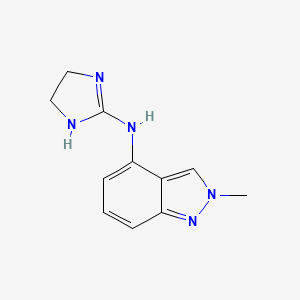

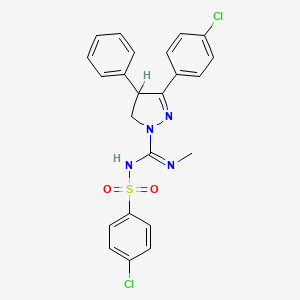

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Z)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid](/img/structure/B1663836.png)

![Pyridine, 4-[2-(4-fluorophenyl)-5-(1-methyl-4-piperidinyl)-1H-pyrrol-3-yl]-](/img/structure/B1663845.png)

![1-(4-methoxyphenyl)-N-[4-(propan-2-yl)benzyl]-1H-benzimidazol-5-amine](/img/structure/B1663846.png)